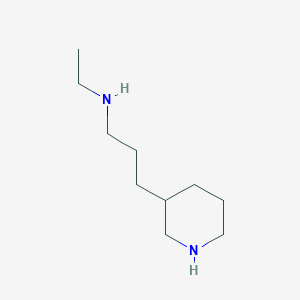
N-ethyl-3-(piperidin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-(piperidin-3-yl)propan-1-amine: is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug development . The compound contains both a piperidine ring and an ethylamine side chain, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation: Another method involves the alkylation of 3-(piperidin-3-yl)propan-1-amine with ethyl iodide under basic conditions.
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: N-ethyl-3-(piperidin-3-yl)propan-1-amine can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: this compound secondary amine.
Substitution: Various N-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Investigated for its potential as a neurotransmitter analog.
- Studied for its role in modulating biological pathways .
Medicine:
- Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders .
Industry:
Mecanismo De Acción
The mechanism of action of N-ethyl-3-(piperidin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved .
Comparación Con Compuestos Similares
3-(piperidin-3-yl)propan-1-amine: Lacks the ethyl group, making it less lipophilic.
N-methyl-3-(piperidin-3-yl)propan-1-amine: Contains a methyl group instead of an ethyl group, affecting its pharmacokinetic properties.
Uniqueness: N-ethyl-3-(piperidin-3-yl)propan-1-amine is unique due to its specific structural features, which confer distinct physicochemical properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments .
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
N-ethyl-3-piperidin-3-ylpropan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-2-11-7-3-5-10-6-4-8-12-9-10/h10-12H,2-9H2,1H3 |
Clave InChI |
DQCMIZVMEATING-UHFFFAOYSA-N |
SMILES canónico |
CCNCCCC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















